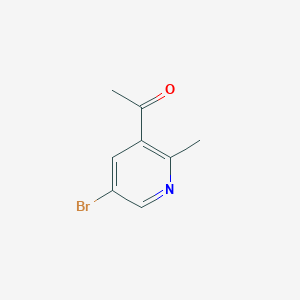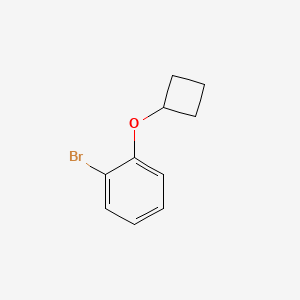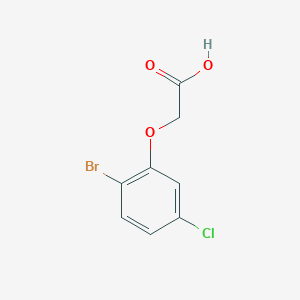
4-Bromo-3-(methylthio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(methylthio)benzoic acid is an organic compound with the molecular formula C8H7BrO2S. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and a methylthio group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives are often used in the suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may act as an organoboron reagent . These reagents are known for their stability, ease of preparation, and environmental benignity . They interact with a palladium catalyst to form new carbon-carbon bonds .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could be involved in the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, in which this compound may act as a reagent, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the bromination of 3-(methylthio)benzoic acid. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(methylthio)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
4-Bromo-3-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzoic acid: Similar structure but lacks the methylthio group.
3-(Methylthio)benzoic acid: Similar structure but lacks the bromine atom.
4-Chloro-3-(methylthio)benzoic acid: Similar structure with chlorine instead of bromine.
Uniqueness
4-Bromo-3-(methylthio)benzoic acid is unique due to the presence of both bromine and methylthio substituents, which confer distinct reactivity and properties compared to its analogs. This dual substitution pattern allows for a broader range of chemical transformations and applications .
Properties
IUPAC Name |
4-bromo-3-methylsulfanylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYDEIRJFPKZAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1380851.png)

![6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1380856.png)


![6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1380860.png)






